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Compound of Interest

Compound Name: 4-Formyl Loratadine
CAS No.: 1076198-16-7
Cat. No.: B563504
Get Quote
. J

CAS: 117810-61-4 | Structural Alert Assessment & Control Strategy[1]

Executive Summary

Loratadine N-Formyl Impurity (also known as N-Formyl Desloratadine) is a significant
degradation product and process-related impurity found in Loratadine and Desloratadine
formulations.[1] Unlike oxidative degradants derived directly from the API, this impurity typically
arises from a Drug-Excipient Interaction (DEI) involving the reaction of the metabolite
Desloratadine with formic acid precursors present in excipients (e.g., PEG, PVP).[1]

From a toxicological perspective, this impurity is classified under ICH M7 Class 5 (Non-
Mutagenic Impurity). It does not share the high-potency mutagenic structural alerts associated
with N-nitroso compounds.[1] Consequently, its control limits are governed by ICH Q3B(R2)
(general degradation products) rather than the stringent Threshold of Toxicological Concern
(TTC) applied to mutagens.

Chemical Identity & Formation Mechanism[1]
Chemical Data
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Parameter Detail

Loratadine N-Formyl Impurity; N-Formyl
Common Name _
Desloratadine

8-Chloro-6,11-dihydro-11-(1-formyl-4-

Chemical Name piperidinylidene)-5H-benzol[5,6]cyclohepta[1,2-
b]pyridine

CAS Number 117810-61-4

Molecular Formula C20H19CIN20

Molecular Weight 338.83 g/mol

Parent API Loratadine (via Desloratadine)

Regulatory Status USP Related Compound F; EP Impurity

Formation Pathway: The Drug-Excipient Interaction

The formation of N-Formyl Loratadine is a two-step process.[1] First, Loratadine undergoes
hydrolysis (loss of the ethyl carbamate group) to form Desloratadine. Second, the secondary
amine of Desloratadine reacts with formic acid or formyl species often found as impurities in
polyethylene glycol (PEG) or povidone (PVP) excipients.

Graphviz Diagram: Formation Mechanism

Hydrolysis
Loratadine (-Ethyl Carbamate) > Desloratadine
(Parent API) (Hydrolytic Degradant) N-Formylation
N-Formyl Loratadine

Formic Acid et (CAS 117810-61-4)
(Excipient Impurity)

Click to download full resolution via product page

Caption: Stepwise formation of N-Formyl Loratadine via hydrolysis followed by N-formylation
with excipient-derived impurities.
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Toxicological Profiling Strategy
Genotoxicity Assessment (ICH M7)

The primary safety concern for any nitrogen-bearing impurity is the potential for genotoxicity.[1]
However, the N-Formyl moiety is distinct from the highly toxic N-Nitroso group.[1]

 In Silico Assessment (QSAR):

o Method: Analysis using knowledge-based systems (e.g., Derek Nexus) and statistical
systems (e.g., Sarah Nexus).[1]

o Prediction:Negative for bacterial mutagenicity. The N-formyl group on a piperidine ring is
not a structural alert for mutagenicity.[1] It functions as a stable amide-like protecting

group.[1]
e In Vitro Evidence:
o Loratadine and Desloratadine are non-mutagenic in the Ames test.

o The N-formyl derivative metabolizes back to Desloratadine (via deformylation) or is
excreted.[1] Since the parent amine (Desloratadine) is non-mutagenic, the N-formyl
precursor poses negligible genotoxic risk.[1]

e Conclusion: Classified as ICH M7 Class 5.

General Toxicity & Permitted Daily Exposure (PDE)

Since the impurity is considered non-mutagenic, its safety limit is calculated based on general
toxicity (ICH Q3B).

e Read-Across Approach: The toxicity profile is bridged to Desloratadine.[1]

o Point of Departure (PoD): NOAEL (No Observed Adverse Effect Level) of Desloratadine from
chronic toxicity studies.

o Calculation:
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o Note: For impurities chemically related to the parent with similar toxicity, the limit is often
set at the qualification threshold (0.15% or 1.0 mg/day, whichever is lower) rather than a
calculated PDE, unless high levels are present.

Regulatory Limits (ICH Q3B)

Dose of Drug Reporting Identification Qualification
Product Threshold Threshold Threshold

< 10 mg/day 0.1% 1.0% or 5 ug 1.0% or 50 g
10 mg - 100 mg/day 0.05% 0.2% or 2 mg 0.2% or 3 mg
> 100 mg/day 0.05% 0.1% 0.15%

Most Loratadine formulations (10 mg daily) fall into the second category, setting the
qualification threshold at 0.2%.

Analytical Control Strategy

To ensure patient safety, a robust LC-MS/MS method is required for quantitation, particularly if
the impurity must be controlled at low levels (<0.1%).[1]

LC-MS/MS Methodology

e Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Shimadzu 8060).
 lonization: Electrospray lonization (ESI), Positive Mode.[2]

o Chromatography: C18 Column (e.g., Waters XSelect HSS T3), Gradient elution with
Ammonium Formate/Methanol.

MRM Transitions
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Precursor lon Product lon Collision

Analyte Mechanism
(m/z) (m/z) Energy (eV)
Loratadine 383.1 337.1 25 Loss of Ethanol
] Ring
Desloratadine 311.1 259.1 30 )
Fragmentation
N-Formyl Loss of CO (-28
. 339.1 311.1 22
Impurity Da)
N-Formyl Secondary
_ 339.1 259.1 35 _
Impurity Fragmentation

Graphviz Diagram: Analytical Decision Tree

Caption: Decision tree for routine monitoring vs. structural confirmation of N-Formyl impurity.
Mitigation & Control

To minimize the formation of N-Formyl Loratadine in the final drug product:

o Excipient Selection: Use "Low Peroxide" and "Low Formic Acid" grades of PEG and PVP.

e Antioxidants: Incorporate antioxidants (e.g., BHT) to prevent the oxidative degradation of
excipients into formylating species.

e Packaging: Use moisture-protective packaging (e.g., Alu-Alu blisters) to reduce hydrolysis of
Loratadine to Desloratadine (the precursor).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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